molecular formula C13H15F2NO2 B11858119 (4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone CAS No. 92704-84-2

(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone

Katalognummer: B11858119
CAS-Nummer: 92704-84-2
Molekulargewicht: 255.26 g/mol
InChI-Schlüssel: HTLKTTLPQFAJJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone is a synthetic organic compound that features a piperidine ring and a difluoromethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone typically involves the reaction of 4-(difluoromethoxy)benzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone is unique due to the presence of both the difluoromethoxy group and the piperidine ring, which can confer specific chemical and biological properties. This combination can result in enhanced stability, binding affinity, and specificity in various applications.

Eigenschaften

CAS-Nummer

92704-84-2

Molekularformel

C13H15F2NO2

Molekulargewicht

255.26 g/mol

IUPAC-Name

[4-(difluoromethoxy)phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C13H15F2NO2/c14-13(15)18-11-6-4-10(5-7-11)12(17)16-8-2-1-3-9-16/h4-7,13H,1-3,8-9H2

InChI-Schlüssel

HTLKTTLPQFAJJP-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.